![molecular formula C19H26O3 B1260480 Caribenol A](/img/structure/B1260480.png)
Caribenol A
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Overview
Description
Caribenol A is a terpene lactone that is 3,4,5,5a,6,7,7a,10,10a,10b-decahydro-2H-1-oxabenzo[cd]cyclopenta[h]azulen-2-one substituted by a hydroxy group at position 10b and methyl groups at positions 3, 6, 9 and 10a. It is isolated from the West Indian gorgonian octocoral Pseudopterogorgia elisabethae and exhibits antitubercular and antimalarial activity. It has a role as a metabolite, an antimalarial and an antitubercular agent. It is a terpene lactone, an organic heterotetracyclic compound and a tertiary alcohol.
Scientific Research Applications
Synthesis and Chemical Structure
Caribenol A, a novel natural product, has drawn interest in the field of organic chemistry due to its unique tetracyclic framework. A significant achievement in this area is the asymmetric total synthesis of this compound, featuring an intramolecular Diels-Alder reaction. This synthesis approach is notable for constructing the tricyclic [5-7-6] skeleton of this compound and a biomimetic oxidation reaction forming the 2-hydroxyfuran-2(5H)-one motif (Han et al., 2013). Additionally, furans have been highlighted as versatile synthons in the total syntheses of caribenols A and B, with specific synthesis techniques for this compound involving diastereoselective formation of a seven-membered ring and late-stage oxidation of a furan ring (Hao & Trauner, 2017).
Biological Activity
The biological activity and potential applications of this compound are areas of ongoing research. Its unique structure, derived from marine sources, is a part of the broader study of norditerpenes. This compound, along with caribenol B, has been identified from the sea whip Pseudopterogorgia elisabethae. These compounds feature unusual tricarbocyclic skeletons, representing new classes of C19 rearranged terpenes. Their discovery contributes to the understanding of marine-derived natural products and their potential applications in drug development and other areas (Wei et al., 2007).
properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(1S,2S,6R,8S,9R,12S)-1-hydroxy-2,4,8,12-tetramethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadeca-4,13(16)-dien-14-one |
InChI |
InChI=1S/C19H26O3/c1-10-7-13-8-12(3)14-6-5-11(2)15-16(14)19(21,22-17(15)20)18(13,4)9-10/h7,11-14,21H,5-6,8-9H2,1-4H3/t11-,12-,13-,14+,18-,19+/m0/s1 |
InChI Key |
JHCPXISTONUFKB-UUBMZHIOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H]3C=C(C[C@@]3([C@]4(C2=C1C(=O)O4)O)C)C)C |
Canonical SMILES |
CC1CCC2C(CC3C=C(CC3(C4(C2=C1C(=O)O4)O)C)C)C |
synonyms |
caribenol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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